molecular formula C36H58O10 B593517 Arjunglucoside II CAS No. 62369-72-6

Arjunglucoside II

Cat. No.: B593517
CAS No.: 62369-72-6
M. Wt: 650.85
InChI Key: CJHYKSSBQRABTM-XJWBRSAFSA-N
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Description

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is a triterpenoid saponin. It is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose. This compound has been isolated from the plant Juglans sinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside can be synthesized through a series of chemical reactions starting from compounds with similar structures. The synthesis involves the formal condensation of the carboxy group of asiatic acid with 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranose .

Industrial Production Methods

Industrial production methods for this compound typically involve extraction from natural sources such as the leaves and twigs of Juglans sinensis. The extraction process often uses methanol as a solvent .

Chemical Reactions Analysis

Types of Reactions

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2alpha,3beta,23-trihydroxyolean-12-en-28-oic acid 28-O-beta-D-glucopyranoside is unique due to its specific hydroxylation pattern and the presence of a glucopyranoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHYKSSBQRABTM-XJWBRSAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316386
Record name Arjunglucoside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62369-72-6
Record name Arjunglucoside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62369-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arjunglucoside II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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